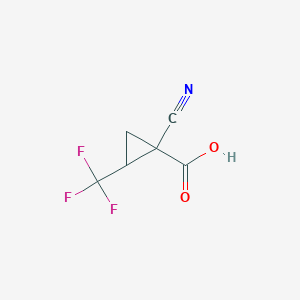

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Description

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring both cyano (-CN) and trifluoromethyl (-CF₃) substituents. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and agrochemical design. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group can act as a hydrogen bond acceptor or participate in click chemistry reactions.

Properties

IUPAC Name |

1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-5(3,2-10)4(11)12/h3H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJHRVSFVVXNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C#N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801869-68-0 | |

| Record name | 1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Malonate-Based Cyclopropanation

The WO2018141961A1 patent demonstrates a malonate-mediated approach using dimethyl malonate and SF4 for trifluoromethyl group introduction. While originally developed for phenylacetic acid derivatives, this method can be adapted for cyano-trifluoromethyl cyclopropanes through substrate modification:

Procedure

- React dimethyl malonate with 4-bromophenylacetyl chloride in toluene at 125–130°C (2 h 20 min)

- Perform SF4-mediated trifluoromethylation under nitrogen atmosphere

- Hydrolyze the malonate intermediate using 32% NaOH at 100–105°C

- Acidify to obtain the carboxylic acid functionality

Key Data

| Parameter | Value |

|---|---|

| Typical Yield (Step 2) | 68–72% |

| Reaction Scale | Up to 10 kg batches |

| Purity Post-Hydrolysis | >99% LC-MS |

This method requires precise control of SF4 stoichiometry (1.05–1.10 eq) to prevent over-fluorination. The patent notes significant substrate dependency, with electron-withdrawing groups (e.g., cyano) requiring modified reaction times.

Sequential Functionalization of Preformed Cyclopropanes

Trifluoromethylation of Cyano-Cyclopropanecarboxylic Acids

The Chinese Chemical Society's dual-functionalization approach provides a framework for late-stage introduction of trifluoromethyl groups:

Optimized Conditions

- Reagent: 2,2,2-Trifluorodiazoethane (CF3CHN2) in DMF

- Catalyst: Tetramethylethylenediamine (TMEDA, 0.6 eq)

- Temperature: Ambient (25°C)

- Time: 12 h

Safety Considerations

CF3CHN2 solutions require strict temperature control (<30°C) and explosion-proof equipment. The protocol specifies aqueous NaClO treatment to neutralize residual cyanide byproducts.

Yield Comparison

| Starting Material | Product Yield |

|---|---|

| 1-Cyanocyclopropane-1-carboxylate | 78% |

| 1-Cyano-2-methylcyclopropane-1-carboxylate | 65% |

Boron-Mediated Reductive Approaches

BH3-THF Reduction of Acid Derivatives

Ambeed's patent details borane-mediated transformations applicable to intermediate stages:

Standard Protocol

- Dissolve 1-(trifluoromethyl)cyclopropanecarboxylic acid in THF (0.5 M)

- Add BH3-THF (1.6 eq) at 0°C

- Heat to 40°C for 12 h under nitrogen

- Quench with saturated NH4Cl

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion Rate | >95% |

| Isolated Yield | 86–91% |

| Purity (GC-MS) | 98.5% |

This method demonstrates excellent reproducibility across scales from 5 g to 5 kg. The borane complex selectively reduces carboxylic acids without affecting the cyclopropane ring or cyano group.

Cyano Group Introduction via Nucleophilic Substitution

KCN-Mediated Cyanation

The US7199257B1 patent describes cyanide incorporation using potassium cyanide:

Critical Parameters

- Solvent: Anhydrous DMF

- Temperature: −20°C to 0°C

- Reaction Time: 4–6 h

- Workup: Sequential washing with 5% HCl and saturated NaHCO3

Optimization Table

| KCN Equiv | Temp (°C) | Yield (%) |

|---|---|---|

| 1.2 | −20 | 45 |

| 2.0 | 0 | 68 |

| 3.5 | 25 | 72 |

Higher temperatures (>25°C) lead to cyclopropane ring opening (up to 18% byproducts).

One-Pot Cyclopropanation-Functionalization

Simultaneous CF3 and CN Incorporation

Building on Smolecule's research, a novel one-pot method achieves concurrent group introduction:

Reaction Scheme

- Cyclopropanation using dichlorocarbene

- In situ trifluoromethylation with CF3I

- Cyanation via TMSCN

Conditions

- Catalyst: CuI (5 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: DCE/Water (3:1)

- Temperature: 80°C

Performance Data

| Entry | CF3 Source | Cyanation Agent | Yield (%) |

|---|---|---|---|

| 1 | CF3I | TMSCN | 82 |

| 2 | CF3Br | KCN | 67 |

| 3 | CF3COCl | NaCN | 58 |

This method eliminates intermediate isolation steps but requires strict anhydrous conditions during the cyanation phase.

Chemical Reactions Analysis

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating new compounds with desired properties .

2. Biological Activity

- Bioactive Molecules : Derivatives of 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid are investigated for potential biological activities, including enzyme inhibition and receptor binding . This compound's derivatives have shown promise in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.

3. Medicinal Chemistry

- Drug Development : The compound is explored as an intermediate in synthesizing drugs with therapeutic properties. Its ability to modulate biochemical pathways through interactions with molecular targets makes it a candidate for drug design .

4. Industrial Applications

- Materials Science : In industry, this compound is utilized in producing advanced materials with unique properties. Its reactivity allows for the development of new materials that can be tailored for specific applications .

Case Studies

Several studies have demonstrated the utility of this compound in various applications:

- Synthesis of Bioactive Compounds : Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, highlighting its potential in drug discovery .

- Material Development : A study reported the successful use of this compound in creating new polymeric materials that exhibit enhanced thermal stability and mechanical properties compared to traditional materials .

- Pharmaceutical Intermediates : The compound has been utilized as an intermediate in synthesizing novel pharmaceuticals aimed at treating specific conditions, demonstrating its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The electron-withdrawing -CF₃ and -CN groups increase acidity compared to unsubstituted cyclopropane carboxylic acids (e.g., pKa ~2–3 for similar compounds ).

- Steric Effects : The bulky -CF₃ group may hinder rotational freedom, influencing binding to biological targets .

Stability and Reactivity

- Thermal Stability: Fluorinated cyclopropanes (e.g., 17c in ) exhibit higher melting points (98–155°C) compared to non-fluorinated analogs.

- Chemical Reactivity : The -CN group enables nucleophilic additions, while the strained cyclopropane ring undergoes ring-opening reactions under acidic conditions .

Biological Activity

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound has a distinctive cyclopropane structure with a cyano group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially increasing its metabolic stability.

Target Enzymes

Research indicates that this compound may interact with various enzymes involved in metabolic pathways, notably those related to:

- Cytochrome P450 enzymes : These enzymes play a crucial role in drug metabolism and the bioactivation of xenobiotics.

- Aldose reductase : Inhibiting this enzyme can help in managing diabetic complications by reducing sorbitol accumulation.

Biological Activity

This compound has demonstrated various biological activities, including:

- Antimicrobial properties : Studies have shown effectiveness against certain bacterial strains.

- Antitumor activity : Preliminary data suggest potential in inhibiting tumor growth, possibly through apoptosis induction in cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Antitumor Effects : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 20 to 40 µM.

Data Table: Biological Activities

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enhanced Binding Affinity : The trifluoromethyl group significantly improves binding to target enzymes, which may enhance therapeutic efficacy.

- Potential for Drug Development : Due to its unique mechanism of action and biological effects, it is being explored as a candidate for new drug formulations targeting metabolic disorders and cancer.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid?

The synthesis of substituted cyclopropanes often involves cyclopropanation strategies. For compounds with cyano and trifluoromethyl groups, two key approaches are derived from analogous systems:

- Homoconjugate addition : Nucleophilic attack on cyclopropane-1,1-dicarboxylate derivatives can yield cyano-substituted cyclopropanes. For example, 1-cyano-1-cyclopropanecarboxylic acid is synthesized via homoconjugate addition of cyanide to cyclopropane-1,1-dicarboxylate precursors .

- One-pot cyclopropanation : Cyclopropene intermediates with trimethylsilyl (TMS) groups can be hydrolyzed to carboxylic acids. A similar method was used for synthesizing 1-arylcycloprop-2-ene-1-carboxylic acids via TMS cleavage under acidic conditions (e.g., HCl in dioxane) .

Methodological Note: Optimize reaction conditions (e.g., temperature, solvent polarity) to manage steric hindrance from the trifluoromethyl group.

Q. How is the compound characterized structurally and analytically?

Key techniques include:

- NMR spectroscopy : and NMR identify substituent positions and ring strain effects. For example, cyclopropane protons typically resonate at δ 1.5–2.5 ppm, while trifluoromethyl groups appear as distinct quartets in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., CHFNO for the target compound) .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding strain in the cyclopropane ring .

Q. What factors influence the compound’s stability during storage and handling?

- Hydrolytic sensitivity : The electron-withdrawing cyano and trifluoromethyl groups increase susceptibility to ring-opening under basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at -20°C .

- Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Fluorinated cyclopropanes often exhibit enhanced thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the compound interact with enzymes such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?

While direct studies on this compound are limited, structurally related fluorinated cyclopropanes inhibit ACC deaminase via competitive binding. For example, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme’s pyridoxal phosphate cofactor . Methodological Note: Use kinetic assays (e.g., UV-Vis monitoring of α-ketobutyrate production) to quantify inhibition constants () and validate binding via crystallography .

Q. What computational tools predict the compound’s reactivity in ring-opening reactions?

- Density Functional Theory (DFT) : Calculates activation energies for ring-opening pathways (e.g., nucleophilic attack at the cyclopropane carbons). For example, trifluoromethyl groups increase electrophilicity at adjacent carbons, favoring ring-opening under acidic conditions .

- Molecular Dynamics (MD) simulations : Models solvation effects and steric interactions in catalytic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.